molecular formula C14H15ClFN3O2S B2913540 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide CAS No. 921865-99-8

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Cat. No. B2913540
CAS RN: 921865-99-8
M. Wt: 343.8
InChI Key: WRHIVKKMDGXOEA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thioether, an imidazole ring, a hydroxymethyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms . This ring is likely to contribute to the stability of the compound and could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents . The imidazole ring could contribute to its stability and potentially its boiling and melting points .

Scientific Research Applications

Antihypertensive Applications

A series of nonpeptide angiotensin II receptor antagonists, including structures similar to the specified compound, have been developed with potent antihypertensive effects upon oral administration. These compounds differ from previous series by their improved oral bioavailability and efficacy in treating hypertension. The acidic group in the molecular structure is crucial for binding affinity and potency as antihypertensives, with tetrazole derivatives like DuP 753 showing significant promise in this application area (Carini et al., 1991).

Antiviral and Anticancer Potential

Compounds with imidazolyl and benzyl substitutions have been investigated for their antiviral and anticancer activities. For instance, derivatives carrying benzyl groups have shown selective inhibitory effects against ortho- and paramyxoviruses, highlighting their potential as antiviral agents. The presence of benzyl and thio structural units is critical for biological activity, suggesting a direction for the development of new therapeutic agents (Golankiewicz et al., 1995).

Antioxidant Properties

Novel fluoro-substituted benzo[b]pyran derivatives have been explored for their anticancer activity, particularly against lung cancer. These compounds show significant activity at low concentrations, demonstrating their potential as therapeutic agents. The synthesis route and structural modifications play a crucial role in enhancing their bioactivity and specificity (Hammam et al., 2005).

Imaging Applications

Radiolabeled imidazopyridines and pyrimidines have been developed for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds exhibit high affinity and selectivity for PBRs, with promising applications in the study of neurodegenerative disorders. Biodistribution studies have confirmed their potential as imaging agents (Fookes et al., 2008).

Anti-Inflammatory and Antinociceptive Activities

Thiazolo[3,2-a]pyrimidine derivatives, featuring structural similarities, have been evaluated for their anti-inflammatory and antinociceptive activities. Compounds with specific aryl and fluorobenzylidene substitutions exhibited significant activities, presenting a lower risk of ulcerogenic effects and higher safety profiles compared to other derivatives. This suggests their utility in developing new anti-inflammatory and analgesic drugs (Alam et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interactions with biological targets, such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research could involve further studies on its biological activity, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2S/c1-17-13(21)6-19-9(7-20)5-18-14(19)22-8-10-11(15)3-2-4-12(10)16/h2-5,20H,6-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHIVKKMDGXOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

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